Tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a bromoethynyl group, and a hydroxyl group attached to a piperidine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, brominating agents, and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromoethynyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Addition Reactions: The ethynyl group can undergo addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrogen peroxide, and various nucleophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromoethynyl group can yield various substituted piperidine derivatives .
Scientific Research Applications
Tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological processes involving piperidine derivatives.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromoethynyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-bromoethyl)-1-piperidinecarboxylate
- Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
- Tert-butyl N-{[4-(2-bromoethynyl)-1-methyl-1H-pyrazol-3-yl]methyl}carbamate
Uniqueness
Tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate is unique due to the presence of both a bromoethynyl group and a hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct reactivity and binding properties, making it valuable for various research applications .
Biological Activity
Tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H18BrNO3, with a molecular weight of approximately 304.18 g/mol. The compound features a tert-butyl group, a hydroxypiperidine ring, and a bromoethynyl substituent, which contribute to its chemical reactivity and biological activity.
Preliminary studies indicate that this compound may act as an inhibitor of specific biological pathways, potentially influencing cell signaling and proliferation. Its interaction with various biological targets suggests that it may modulate receptor activity or enzyme function involved in metabolic pathways. Initial findings reveal that it may have binding affinities for certain receptors, which could be quantified using techniques such as isothermal calorimetry .
In Vitro Studies
Research has shown that this compound exhibits significant biological activity in vitro. For instance, it has been evaluated for its cytotoxicity against various cancer cell lines. A study indicated that compounds similar to this compound demonstrated enhanced cytotoxic effects compared to standard chemotherapeutic agents .
Table 1: Cytotoxicity of Related Compounds
Compound Name | IC50 (µM) | Cell Line |
---|---|---|
This compound | TBD | FaDu hypopharyngeal |
Bleomycin | TBD | FaDu hypopharyngeal |
N-Boc-3-(bromomethyl)piperidine | TBD | Various |
Note: TBD = To Be Determined
Toxicity Profile
The toxicity profile of this compound indicates potential hazards; it is classified as harmful if swallowed and can cause skin irritation. This necessitates careful handling and further investigation into its safety profile for therapeutic use.
Antiviral Activity
Research into the antiviral properties of nitrogen-containing heterocycles, including derivatives similar to this compound, has shown promising results against viral infections. For example, compounds exhibiting similar structural features have been reported to inhibit viral entry into host cells, thus demonstrating potential as antiviral agents .
Cancer Therapy
A recent study explored the anticancer activity of piperidine derivatives, revealing that specific substitutions can enhance their efficacy against cancer cells. The unique structure of this compound may play a critical role in modulating interactions with target proteins involved in cancer progression .
Properties
Molecular Formula |
C12H18BrNO3 |
---|---|
Molecular Weight |
304.18 g/mol |
IUPAC Name |
tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C12H18BrNO3/c1-11(2,3)17-10(15)14-8-5-12(16,4-7-13)6-9-14/h16H,5-6,8-9H2,1-3H3 |
InChI Key |
DHXWQEXHLJDMLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#CBr)O |
Origin of Product |
United States |
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